5-Nitro-1-(3-azido-3-deoxy-|A-D-ribofuranosyl)-2(1H)-pyridinone
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Overview
Description
5-Nitro-1-(3-azido-3-deoxy-|A-D-ribofuranosyl)-2(1H)-pyridinone is a synthetic compound that belongs to the class of nitro-substituted pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1-(3-azido-3-deoxy-|A-D-ribofuranosyl)-2(1H)-pyridinone typically involves multiple steps:
Nitration: Introduction of the nitro group to the pyridinone ring.
Azidation: Conversion of a hydroxyl group to an azido group on the ribofuranosyl moiety.
Glycosylation: Attachment of the ribofuranosyl moiety to the pyridinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The azido group can be reduced to an amine.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Major Products
Amino derivatives: From the reduction of the nitro group.
Amine derivatives: From the reduction of the azido group.
Substituted pyridinones: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving nitro and azido groups.
Medicine: Potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Nitro-1-(3-azido-3-deoxy-|A-D-ribofuranosyl)-2(1H)-pyridinone would depend on its specific application. Generally, the nitro and azido groups can interact with biological molecules, leading to various biochemical effects. The compound may target specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2(1H)-pyridinone: Lacks the ribofuranosyl moiety.
3-Azido-3-deoxy-|A-D-ribofuranosyl pyridinone: Lacks the nitro group.
Uniqueness
5-Nitro-1-(3-azido-3-deoxy-|A-D-ribofuranosyl)-2(1H)-pyridinone is unique due to the presence of both nitro and azido groups, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H11N5O6 |
---|---|
Molecular Weight |
297.22 g/mol |
IUPAC Name |
1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one |
InChI |
InChI=1S/C10H11N5O6/c11-13-12-8-6(4-16)21-10(9(8)18)14-3-5(15(19)20)1-2-7(14)17/h1-3,6,8-10,16,18H,4H2/t6-,8?,9+,10-/m1/s1 |
InChI Key |
KUSWRVBWQVFGHS-HZRXXTQPSA-N |
Isomeric SMILES |
C1=CC(=O)N(C=C1[N+](=O)[O-])[C@H]2[C@H](C([C@H](O2)CO)N=[N+]=[N-])O |
Canonical SMILES |
C1=CC(=O)N(C=C1[N+](=O)[O-])C2C(C(C(O2)CO)N=[N+]=[N-])O |
Origin of Product |
United States |
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